

Revolutionizing Oral Drug Delivery: Glycofurol as a Key Enabler for Enhanced Bioavailability

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Compound of Interest

Compound Name: Glycofurol

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Shanghai, China – December 9, 2025 – In the continuous quest to improve the therapeutic efficacy of oral medications, pharmaceutical researchers and drug development professionals are increasingly turning to innovative excipients to overcome the challenge of poor drug bioavailability. **Glycofurol**, a versatile and safe pharmaceutical solvent, is emerging as a powerful tool in this endeavor. These application notes provide detailed protocols and data on leveraging **Glycofurol** to significantly enhance the oral bioavailability of poorly soluble drugs, with a specific focus on its application in Self-Microemulsifying Drug Delivery Systems (SMEDDS).

Introduction to Glycofurol and its Role in Bioavailability Enhancement

Glycofurol, a tetrahydrofurfuryl alcohol polyethylene glycol ether, is a clear, colorless, and almost odorless liquid with a high capacity to dissolve a wide range of poorly water-soluble active pharmaceutical ingredients (APIs).[1] Its primary application in oral drug delivery lies in its ability to act as a co-solvent or co-surfactant in lipid-based formulations, such as Self-Microemulsifying Drug Delivery Systems (SMEDDS). These systems are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[2]

The key mechanisms through which **Glycofurol** enhances oral bioavailability include:

- Improved Solubilization: **Glycofurol** effectively dissolves hydrophobic drugs, enabling their incorporation into lipid-based formulations at therapeutically relevant concentrations.
- Enhanced Dissolution: By presenting the drug in a pre-dissolved state within the SMEDDS, the dissolution step, which is often the rate-limiting factor for poorly soluble drugs, is bypassed.
- Increased Permeability: The resulting fine microemulsion droplets provide a large surface area for drug absorption across the intestinal membrane.
- Potential P-glycoprotein (P-gp) Inhibition: Some components of SMEDDS, including co-surfactants like **Glycofurol**, may inhibit the P-gp efflux pump, a key transporter that actively removes drugs from intestinal cells back into the lumen, thereby increasing the net drug absorption.[2]

Application Showcase: Lurasidone Hydrochloride SMEDDS

To illustrate the practical application of a **Glycofurol**-like co-surfactant, we present a case study on a Self-Microemulsifying Drug Delivery System (SMEDDS) for Lurasidone Hydrochloride (LH), an atypical antipsychotic drug with poor oral bioavailability. In this study, Transcutol HP, a compound with similar functional properties to **Glycofurol**, was used as the co-surfactant.[2]

Optimized Formulation

The optimized SMEDDS formulation for Lurasidone Hydrochloride was developed using Capmul MCM C8 as the oil phase, Cremophor EL as the surfactant, and Transcutol HP as the co-surfactant. The optimal ratio of surfactant to co-surfactant was found to be 3:1.[2]

In Vitro Performance

The in vitro drug release studies demonstrated a significantly enhanced dissolution of Lurasidone Hydrochloride from the SMEDDS formulation compared to a simple suspension. Over 98% of the drug was released from the SMEDDS within a short period in phosphate buffer at pH 6.8.[2]

In Vivo Bioavailability Enhancement

Pharmacokinetic studies in rats revealed a substantial improvement in the oral bioavailability of Lurasidone Hydrochloride when administered as a SMEDDS formulation compared to a suspension.

Table 1: Pharmacokinetic Parameters of Lurasidone Hydrochloride Formulations in Rats[2]

Formulation	Cmax (ng/mL)	Tmax (h)	AUC ₀₋₂₄ (ng·h/mL)	Relative Bioavailability (%)
LH Suspension	150.3 ± 25.8	4.0	1234.5 ± 210.7	100
LH-SMEDDS	410.2 ± 55.1	2.0	3605.7 ± 450.2	292.1

The Area Under the Curve (AUC) for the LH-SMEDDS was 2.92 times higher than that of the LH suspension, indicating a nearly three-fold increase in oral bioavailability.[2]

Experimental Protocols

Protocol for Preparation of Lurasidone Hydrochloride SMEDDS

Objective: To prepare a self-microemulsifying drug delivery system for Lurasidone Hydrochloride.

Materials:

- Lurasidone Hydrochloride (API)
- Capmul MCM C8 (Oil)
- Cremophor EL (Surfactant)
- Transcutol HP (Co-surfactant, a functional equivalent to **Glycofurol**)
- Vortex mixer

- Analytical balance

Procedure:

- Accurately weigh the required quantities of Capmul MCM C8, Cremophor EL, and Transcutol HP in a glass vial. The ratio of surfactant (Cremophor EL) to co-surfactant (Transcutol HP) should be maintained at 3:1 (w/w).
- Mix the components thoroughly using a vortex mixer until a homogenous isotropic mixture is formed.
- Add the accurately weighed Lurasidone Hydrochloride to the mixture.
- Continue vortexing until the drug is completely dissolved, resulting in a clear, pale-yellow solution.
- Store the prepared SMEDDS formulation in a well-closed container at room temperature, protected from light.

Protocol for In Vitro Dissolution Study

Objective: To evaluate the in vitro release profile of Lurasidone Hydrochloride from the SMEDDS formulation.

Apparatus:

- USP Dissolution Apparatus II (Paddle type)
- Dissolution vessels
- Syringes with filters (0.45 µm)
- HPLC system for drug analysis

Dissolution Medium: 900 mL of phosphate buffer (pH 6.8).

Procedure:

- Set the temperature of the dissolution medium to 37 ± 0.5 °C and the paddle speed to 50 rpm.
- Encapsulate the LH-SMEDDS formulation (equivalent to a specific dose of Lurasidone Hydrochloride) in a hard gelatin capsule.
- Place the capsule in the dissolution vessel.
- Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
- Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
- Filter the collected samples through a 0.45 µm syringe filter.
- Analyze the concentration of Lurasidone Hydrochloride in the samples using a validated HPLC method.
- Calculate the cumulative percentage of drug released at each time point.

Protocol for In Vivo Pharmacokinetic Study in Rats

Objective: To determine and compare the oral bioavailability of Lurasidone Hydrochloride from the SMEDDS formulation and a control suspension.

Animals: Male Wistar rats (200-250 g).

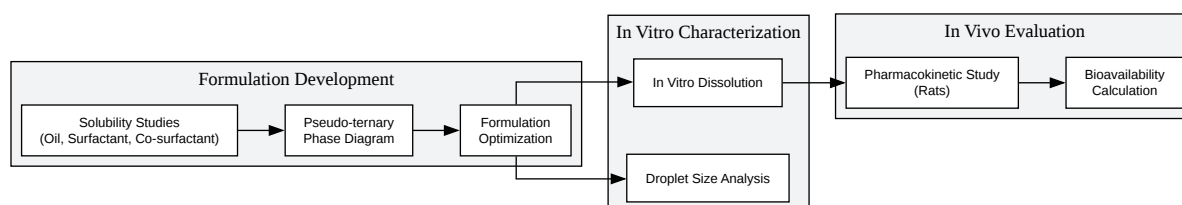
Formulations:

- Test Formulation: LH-SMEDDS
- Control Formulation: Lurasidone Hydrochloride suspension in 0.5% w/v carboxymethyl cellulose (CMC) solution.

Procedure:

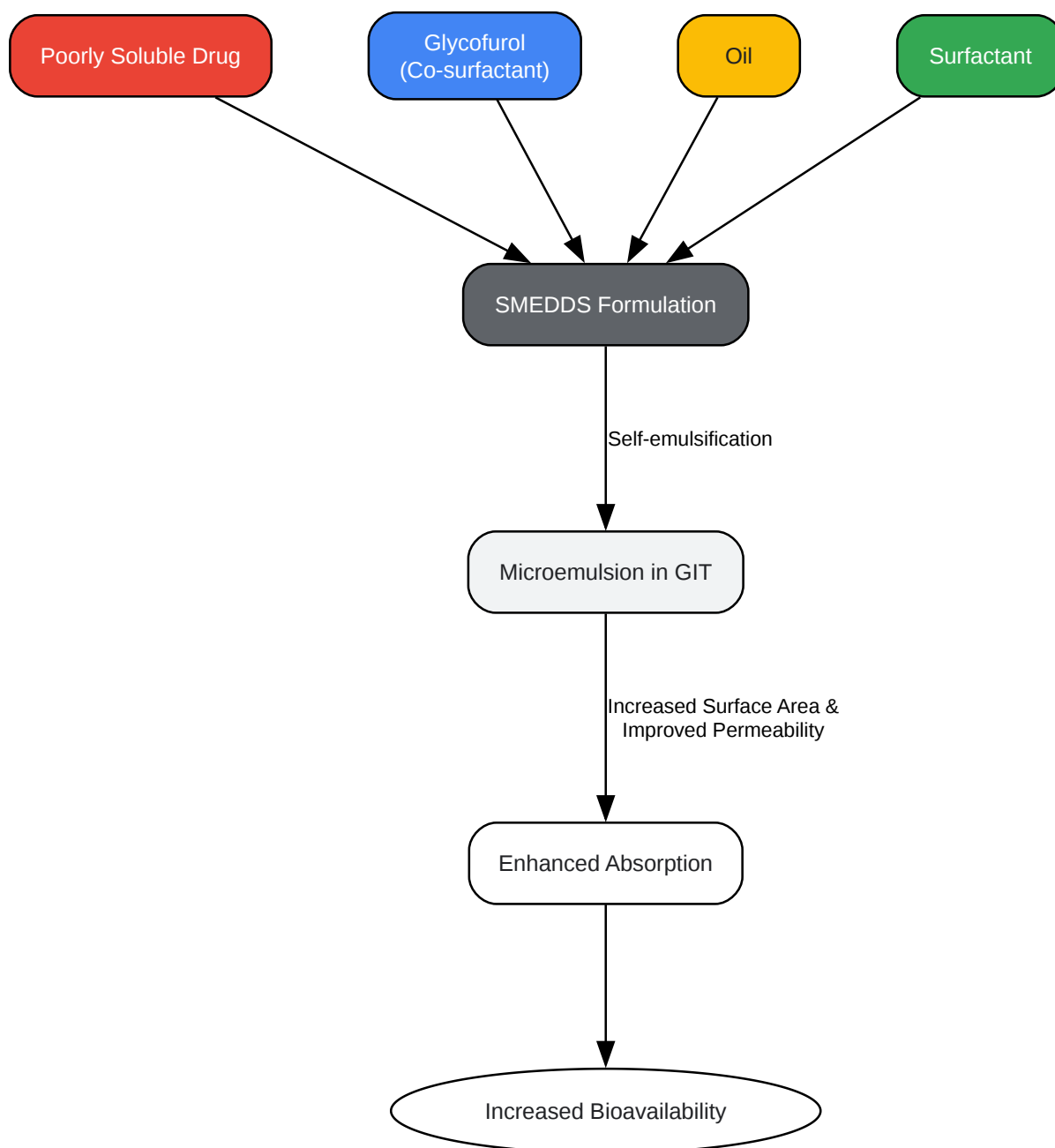
- Fast the rats overnight (approximately 12 hours) before the experiment, with free access to water.
- Divide the rats into two groups (n=6 per group).
- Administer the test and control formulations orally via gavage at a specified dose of Lurasidone Hydrochloride.
- Collect blood samples (approximately 0.25 mL) from the retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized microcentrifuge tubes.
- Centrifuge the blood samples at 10,000 rpm for 10 minutes to separate the plasma.
- Store the plasma samples at -20 °C until analysis.
- Determine the concentration of Lurasidone Hydrochloride in the plasma samples using a validated HPLC method.
- Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizing the Process: Diagrams



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Caption: Experimental workflow for developing and evaluating **Glycofurol**-based SMEDDS.



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Caption: Mechanism of bioavailability enhancement by **Glycofurol** in SMEDDS.

Conclusion

Glycofurol and functionally similar excipients are invaluable tools for the modern drug development professional. As demonstrated through the case study of a Lurasidone

Hydrochloride SMEDDS, the incorporation of such co-surfactants can lead to a significant improvement in the oral bioavailability of poorly soluble drugs. The protocols provided herein offer a practical framework for researchers and scientists to explore the potential of **Glycofurol** in their own oral drug delivery projects, paving the way for more effective and reliable oral therapies.

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